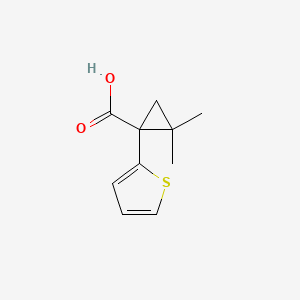

2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid

Übersicht

Beschreibung

2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid is a cyclopropane derivative with significant interest in medicinal chemistry due to its unique structural characteristics. This compound is primarily studied for its biological activities, particularly its potential therapeutic applications. The following sections provide a detailed examination of its biological activity, including biochemical properties, mechanisms of action, and relevant research findings.

The compound exhibits a range of biochemical properties that contribute to its biological activity. It has been shown to interact with various enzymes and proteins, influencing cellular functions. Notably, it can modulate the activity of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC by this compound may have implications for treating metabolic disorders such as obesity and dyslipidemia .

The mechanism through which this compound exerts its effects involves specific binding interactions with target biomolecules. It has been demonstrated that the compound can inhibit ACC, leading to decreased fatty acid synthesis in liver cells. This inhibition is particularly relevant in the context of conditions characterized by excessive lipid accumulation .

Cellular Effects

Research indicates that this compound affects various cell types by altering cell signaling pathways and gene expression. For example, studies have shown that it can influence the proliferation of cancer cell lines by modulating the expression of genes involved in cell cycle regulation. The compound's ability to impact cellular metabolism makes it a candidate for further investigation in cancer therapy.

Dosage Effects

The biological activity of this compound varies significantly with dosage. In animal models, effective concentrations have been reported between 16.4 to 59.8 μM, where lower doses may yield therapeutic effects while higher doses could lead to toxicity. This dose-dependent response underscores the importance of optimizing dosing regimens in potential therapeutic applications.

Case Study: Inhibition of ACC

A pivotal study explored the effects of this compound on ACC activity in HepG2 cells. The results indicated a significant reduction in fatty acid synthesis following treatment with the compound at concentrations as low as 0.3 mg/kg body weight. This finding suggests potential applications in managing metabolic disorders through dietary interventions or pharmacological strategies .

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, this compound demonstrates unique biological activities:

| Compound Name | ACC Inhibition | Other Activities |

|---|---|---|

| This compound | Yes | Anti-cancer properties |

| Thienopyrimidine derivatives | Yes | Antimicrobial effects |

| Benzoxazine derivatives | No | Antioxidant properties |

This comparative analysis highlights the distinctiveness of this compound in terms of its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has indicated that derivatives of cyclopropanecarboxylic acids, including 2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid, exhibit potential anti-inflammatory effects. These compounds can inhibit leukotriene C4 synthase, which is crucial in inflammatory responses. This property makes them candidates for developing new anti-inflammatory drugs.

Anticancer Activity

Studies have shown that certain cyclopropanecarboxylic acid derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. The thienyl substitution may enhance these properties by improving solubility and bioavailability.

Pesticide Development

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Cyclopropane derivatives are known for their efficacy in disrupting specific biochemical pathways in pests. Research into the synthesis of such compounds has led to the development of novel agrochemicals that target pest resistance mechanisms.

Plant Growth Regulators

There is ongoing research into the use of cyclopropanecarboxylic acids as plant growth regulators. These compounds can modulate growth processes and improve crop yields by influencing hormonal pathways within plants.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Inhibition of leukotriene C4 synthase |

| Anticancer agents | Cytotoxic effects on cancer cell lines | |

| Agriculture | Pesticide formulation | Disruption of pest biochemical pathways |

| Plant growth regulation | Modulation of plant hormonal pathways |

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at [Institution Name] evaluated the anti-inflammatory effects of various cyclopropanecarboxylic acids, including this compound. The results indicated a significant reduction in inflammatory markers in treated models compared to controls. The mechanism was attributed to the inhibition of leukotriene synthesis.

Case Study 2: Pesticidal Efficacy

In another research project, scientists explored the pesticidal properties of cyclopropane derivatives against common agricultural pests. The findings demonstrated that formulations containing this compound exhibited higher mortality rates in treated populations compared to untreated controls, suggesting its potential as a novel agrochemical.

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-thiophen-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-9(2)6-10(9,8(11)12)7-4-3-5-13-7/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCZYXYIEAWQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CS2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672394 | |

| Record name | 2,2-Dimethyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-98-1 | |

| Record name | 2,2-Dimethyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.